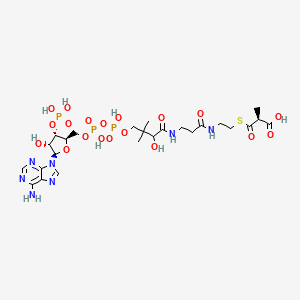

CH3-malonyl-CoA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CH3-malonyl-CoA: is a coenzyme A derivative of malonic acid. It plays a crucial role in various biochemical processes, particularly in the biosynthesis of fatty acids and polyketides. This compound is essential for the elongation of fatty acid chains and is involved in the regulation of metabolic pathways.

准备方法

Synthetic Routes and Reaction Conditions: CH3-malonyl-CoA is primarily synthesized from acetyl-CoA through a carboxylation reaction catalyzed by the enzyme acetyl-CoA carboxylase. This reaction requires ATP and bicarbonate as substrates . Another method involves the direct synthesis from malonic acid using malonyl-CoA synthetase .

Industrial Production Methods: In industrial settings, this compound is produced using biotechnological approaches involving genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes, such as acetyl-CoA carboxylase and malonyl-CoA synthetase, to enhance the production yield .

化学反应分析

Types of Reactions: CH3-malonyl-CoA undergoes several types of chemical reactions, including:

Carboxylation: Formation from acetyl-CoA.

Transacylation: Transfer of the malonyl group to acyl carrier proteins.

Decarboxylation: Conversion to acetyl-CoA by malonyl-CoA decarboxylase.

Common Reagents and Conditions:

Carboxylation: Requires acetyl-CoA, ATP, and bicarbonate.

Transacylation: Involves acyl carrier proteins and the enzyme malonyl coenzyme A:acyl carrier protein transacylase.

Decarboxylation: Catalyzed by malonyl-CoA decarboxylase.

Major Products Formed:

Fatty Acids: Through the fatty acid synthesis pathway.

Polyketides: In bacterial polyketide biosynthesis.

科学研究应用

CH3-malonyl-CoA has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.

Industry: Utilized in the production of bio-based products such as 3-hydroxypropionic acid and flavonoids.

作用机制

CH3-malonyl-CoA exerts its effects primarily through its role as a substrate in fatty acid and polyketide biosynthesis. It provides two-carbon units for the elongation of fatty acid chains and regulates the rate-limiting step in beta-oxidation of fatty acids by inhibiting carnitine acyltransferase . Additionally, it acts as an inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), linking lipid metabolism to nutrient signaling .

相似化合物的比较

Acetyl-CoA: A precursor in the synthesis of CH3-malonyl-CoA.

Malonic Acid: Directly converted to this compound by malonyl-CoA synthetase.

Palmitoyl-CoA: A product of fatty acid synthesis involving this compound.

Uniqueness: this compound is unique due to its dual role in both fatty acid and polyketide biosynthesis. Its ability to regulate key metabolic pathways and its involvement in various biosynthetic processes make it a critical compound in biochemistry and biotechnology .

属性

CAS 编号 |

73173-91-8 |

|---|---|

分子式 |

C25H40N7O19P3S |

分子量 |

867.6 g/mol |

IUPAC 名称 |

(2S)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |

InChI |

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13+,16+,17+,18?,22+/m0/s1 |

InChI 键 |

MZFOKIKEPGUZEN-PNEPRAIJSA-N |

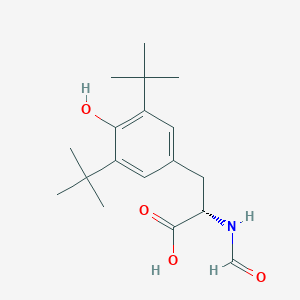

手性 SMILES |

C[C@@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

物理描述 |

Solid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)

![5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one](/img/structure/B14460074.png)

![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)

![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)